1-O-Acetyl 2,3,5-Tri-O-p-chlorobenzoyl-β-D-ribofuranoside
1-O-Acetyl 2,3,5-Tri-O-p-chlorobenzoyl-β-D-ribofuranoside
Brand Name:
Vulcanchem
CAS No.:
144084-01-5
VCID:
VC0015770
InChI:
InChI=1S/C28H21Cl3O9/c1-15(32)37-28-24(40-27(35)18-6-12-21(31)13-7-18)23(39-26(34)17-4-10-20(30)11-5-17)22(38-28)14-36-25(33)16-2-8-19(29)9-3-16/h2-13,22-24,28H,14H2,1H3/t22-,23-,24-,28-/m1/s1
SMILES:
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl
Molecular Formula:
C28H21Cl3O9
Molecular Weight:
607.8 g/mol
1-O-Acetyl 2,3,5-Tri-O-p-chlorobenzoyl-β-D-ribofuranoside
CAS No.: 144084-01-5
Reference Standards
VCID: VC0015770
Molecular Formula: C28H21Cl3O9
Molecular Weight: 607.8 g/mol
CAS No. | 144084-01-5 |
---|---|
Product Name | 1-O-Acetyl 2,3,5-Tri-O-p-chlorobenzoyl-β-D-ribofuranoside |
Molecular Formula | C28H21Cl3O9 |
Molecular Weight | 607.8 g/mol |
IUPAC Name | [(2R,3R,4R,5S)-5-acetyloxy-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate |
Standard InChI | InChI=1S/C28H21Cl3O9/c1-15(32)37-28-24(40-27(35)18-6-12-21(31)13-7-18)23(39-26(34)17-4-10-20(30)11-5-17)22(38-28)14-36-25(33)16-2-8-19(29)9-3-16/h2-13,22-24,28H,14H2,1H3/t22-,23-,24-,28-/m1/s1 |
Standard InChIKey | PWENFUAUZHQOQD-CBUXHAPBSA-N |
Isomeric SMILES | CC(=O)O[C@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
SMILES | CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES | CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl |
Synonyms | β-D-Ribofuranose 1-Acetate 2,3,5-Tris(4-chlorobenzoate); |
PubChem Compound | 10416267 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume